Quantacure qtx
Overview
Description
However, the principles of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies provide a framework that can be applied to understand the chemical and physical properties of compounds, including hypothetical ones like "Quantacure qtx." These methodologies relate molecular structure to activity or properties using statistical models, which can predict various aspects such as biological activity, chemical reactivity, and physical properties based on molecular descriptors derived from the structure.
Introduction to QSAR/QSPR : These studies are crucial in modern chemistry and biochemistry for transforming the search for compounds with desired properties from an empirical to a computerized and mathematically quantified form. By correlating structure with activity or properties, it enables the screening of compounds, including those not yet synthesized, for desired characteristics without the need for laboratory synthesis and testing, thus conserving resources and accelerating development (Karelson, Lobanov, & Katritzky, 1996).
Synthesis Analysis and Molecular Structure Analysis : The synthesis and analysis of a compound's molecular structure can significantly benefit from computational methods and quantum chemical calculations. These methods provide valuable insights into the electronic and geometric properties of molecules and their interactions, crucial for designing molecules with desired properties (Liang & Gallagher, 1997).
Chemical Reactions and Properties : QSAR/QSPR studies have been successful in correlating the reactivity of organic compounds and various physical properties of molecules with their molecular descriptors, thus providing a predictive model for understanding and anticipating the chemical behaviors of new compounds (Gharagheizi et al., 2011).
Physical Properties Analysis : The relationship between molecular structure and physical properties like surface tension can be modeled using QSPR strategies, facilitating the prediction of these properties across a wide range of conditions and compounds (Bünz, Braun, & Janowsky, 1999).
Chemical Properties Analysis : The development of QSAR/QSPR models using quantum chemical descriptors allows for a detailed description of a compound's chemical properties, significantly aiding in the design and synthesis of new compounds with desired characteristics (Fayet, Rotureau, Joubert, & Adamo, 2009).
Scientific Research Applications
Genetic Mapping in Plants and Animals : QTX software is used for genetic mapping experiments in experimental plants and animals. It supports both Mendelian and quantitative trait loci mapping, facilitating research in genetics and breeding programs (Manly, Cudmore, & Meer, 2001).
qPCR in Basic Research : Quantitative Polymerase Chain Reaction (qPCR) finds applications in RNA quantification, DNA methylation, genotyping, copy number variation identification, and digital PCR. This technique is crucial in molecular biology and genetics research (Pabinger, Rödiger, Kriegner, Vierlinger, & Weinhäusel, 2014).
Quantitative Research in Finance : Quantitative research methods are used to analyze capital market anomalies, leading to more efficient market transactions and smarter investment decisions (Birru, Gokkaya, & Liu, 2018).
Quantitative Investment with AI : The Quant 4.0 system integrates automated AI, explainable AI, and knowledge-driven AI for improving investment decisions in quantitative value investing (Guo, Wang, Ni, & Shum, 2022).
Blockchain in Scientific Research : Quantinar is a blockchain-based education network that promotes transparent and reproducible scientific research using Quantlets, which are pieces of quantitative analysis knowledge embedded with code (Bag, Spilak, Winkel, & Härdle, 2022).
TCP/IP over ATM Networks : QUANTA is a quality of service architecture that enhances TCP/IP performance over ATM networks, improving throughput, delay, round trip time, and loss (Dharanikota & Maly, 1996).
NMR Quantification Protocol : QUANTAS is a software protocol for concentration measurement by Nuclear Magnetic Resonance (NMR) that enables comparison of heteronuclear integrals by compensating for various experimental parameters (Farrant et al., 2010).
Model Building in Macromolecular Map Interpretation : QUANTA's applications in model building include X-AUTOFIT, X-POWERFIT, X-BUILD, X-LIGAND, and X-SOLVATE, which allow various automation levels in map interpretation and model (re)building (Oldfield, 2003).
Algorithm for Tracking Unresolved Targets : The Quanta Tracking (QT) algorithm is effective in tracking unresolved, dim targets in cluttered environments without thresholding or signal processing (Dunham, Ogle, & Willett, 2017).
Gene Expression Analysis : The 2(-Delta Delta C(T)) method is widely used in real-time quantitative PCR experiments for analyzing relative changes in gene expression (Livak & Schmittgen, 2001).
Big Data Analytics in Quantitative Finance : QuantCloud enables big data analytics in quantitative finance by analyzing market observations for prospective profits (Zhang, Yu, Yu, & Khan, 2018).
Quantile Treatment Effects Model : This model recovers causal effects of variables on economic outcomes, even in the presence of endogeneity (Chernozhukov & Hansen, 2002).
properties
IUPAC Name |
[3-(3,4-dimethyl-9-oxothioxanthen-2-yl)oxy-2-hydroxypropyl]-trimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26NO3S.ClH/c1-13-14(2)21-17(20(24)16-8-6-7-9-19(16)26-21)10-18(13)25-12-15(23)11-22(3,4)5;/h6-10,15,23H,11-12H2,1-5H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQWZWNTTNRVOZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1C)SC3=CC=CC=C3C2=O)OCC(C[N+](C)(C)C)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908402 | |
Record name | 3-[(3,4-Dimethyl-9-oxo-9H-thioxanthen-2-yl)oxy]-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quantacure qtx | |
CAS RN |
103430-24-6 | |
Record name | QTX | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103430-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quantacure qtx | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103430246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(3,4-Dimethyl-9-oxo-9H-thioxanthen-2-yl)oxy]-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.